molecular formula C18H21N3O4 B3150242 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 685521-81-7

4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Cat. No. B3150242
M. Wt: 343.4 g/mol
InChI Key: XAHXLRUIRPTHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid, also known as 4-Morpholin-4-ylquinolin-6-ylamino-4-oxobutanoic acid (MQAOB), is a small molecule that has been the subject of much research in recent years. It is a derivative of quinolone, a class of antibiotics, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. MQAOB has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular and neurological disorders.

Scientific Research Applications

Quinoline and Isoquinoline Derivatives in Antimalarial Research : Research on quinoline and isoquinoline derivatives has revealed their significance in antimalarial efforts. These compounds, including the likes of chloroquine, are crucial in the fight against malaria due to their ability to target Plasmodium parasites. Studies have explored various derivatives for their improved efficacy and resistance profiles, highlighting the potential for new compounds to contribute to antimalarial strategies (Njaria et al., 2015).

Neuroprotective and CNS Applications : Isoquinoline derivatives have been identified for their neuroprotective properties, offering potential therapeutic benefits in disorders of the central nervous system, such as neurodegeneration and cognitive disorders. The modulation of neurotransmitter systems and protective effects against neuronal damage underscore the relevance of these compounds in neuropharmacology (Vámos et al., 2009).

Chemical Chaperones and Proteostasis : The role of chemical compounds, including 4-phenylbutyric acid (a compound with a functional group similarity to the discussed chemical), in maintaining proteostasis represents a promising research avenue. These chemical chaperones assist in protein folding and may mitigate the effects of misfolded protein accumulation, a key factor in numerous diseases. Such studies hint at the potential utility of similar compounds in treating conditions linked with protein misfolding and endoplasmic reticulum stress (Kolb et al., 2015).

Anticancer Activity : Research into compounds within the quinoline and isoquinoline families has also demonstrated potential anticancer activities. These compounds may interfere with cellular proliferation pathways and DNA repair mechanisms, offering a basis for developing novel oncology therapeutics (Singh & Shah, 2017).

Antioxidant Properties : The broader family of quinolines and related compounds has been investigated for antioxidant properties. These compounds could mitigate oxidative stress, a contributing factor in various chronic diseases and aging processes, underscoring the potential for compounds like 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid to serve as antioxidants (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-[(4-methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-10-16(21-6-8-25-9-7-21)20-15-3-2-13(11-14(12)15)19-17(22)4-5-18(23)24/h2-3,10-11H,4-9H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXLRUIRPTHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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